molecular formula C20H17BrN2O5S B2970719 (Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897733-92-5

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2970719
CAS No.: 897733-92-5
M. Wt: 477.33
InChI Key: QJXADXAFJOPSOJ-XDOYNYLZSA-N
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Description

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C20H17BrN2O5S and its molecular weight is 477.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

A significant area of application involves the synthesis of novel compounds through various chemical reactions. For example, Mohamed (2014) described the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, showcasing the compound's role in synthesizing heterocyclic compounds with potential pharmacological activities (Mohamed, 2014).

Potential Biological Activities

Another application area is the investigation into the biological activities of these compounds. Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands and assessed their antimicrobial activities, indicating the relevance of these compounds in developing new antimicrobial agents (Vinusha et al., 2015).

Chemical Transformations and Reactions

The compounds also serve as intermediates for further chemical transformations. Albreht et al. (2009) explored transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating the compound's utility in synthesizing diverse heterocyclic structures with potential for further functionalization (Albreht et al., 2009).

Advanced Material Development

Additionally, these compounds have been explored for their potential in developing new materials with unique properties. Haroon et al. (2020) synthesized thiazole derivatives and performed a detailed spectroscopic, electronic, and nonlinear optical properties analysis, providing insights into their potential applications in optoelectronic and NLO materials (Haroon et al., 2020).

Properties

IUPAC Name

ethyl 2-(4-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5S/c1-3-28-19(26)13-6-9-15-16(10-13)29-20(23(15)11-17(24)27-2)22-18(25)12-4-7-14(21)8-5-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXADXAFJOPSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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